molecular formula C7H5NO2S2 B1306055 Methyl 3-isothiocyanatothiophene-2-carboxylate CAS No. 81321-10-0

Methyl 3-isothiocyanatothiophene-2-carboxylate

Cat. No. B1306055
CAS RN: 81321-10-0
M. Wt: 199.3 g/mol
InChI Key: RKBLURUDWDTMOB-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanatothiophene-2-carboxylate is a compound that is related to various thiophene derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. Thiophene derivatives are known for their utility in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, methyl 3-aminothiophene-2-carboxylate can be obtained through reactions involving triethylamine with different reagents, such as hydrazonoyl chlorides or methyl thioglycolate . A practical synthesis of ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of strong bases and cryogenic conditions, providing a safer and more efficient process .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and diverse. For example, the structure of 3,4,5-triiodo-2-methylthiophene was confirmed by X-ray crystallography and NMR, revealing non-covalent iodine–iodine and sulfur–iodine interactions . The nitration of methyl-3-hydroxythiophene-2-carboxylate led to the discovery of the thieno[3,4-b][1,4]oxazine ring system, with structural assignments confirmed by carbon-13 NMR data .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to a wide range of products. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can add alcohols and lose hydrogen chloride to yield thiophene-2,4-diols, which can be further processed to obtain ethers of thiotetronic and α-halogenothiotetronic acids . The Chan-Lam cross-coupling reaction has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been investigated, indicating potential applications in materials science . The synthesis of polythiophenes with various substituents has been explored to understand the relationship between structure and properties, particularly in the context of conductive polymers .

Scientific Research Applications

Synthesis Techniques

  • Halogenation and Alkylation

    Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate through halogenation, have shown potential in synthesizing thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These products, through subsequent reactions, yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

  • Chan-Lam Cross-Coupling

    A practical method for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate has been developed via Chan-Lam cross-coupling. This process involves cross-coupling with arylboronic acids and potassium aryltrifluoroborate salts, tolerating a broad range of functional groups (Rizwan et al., 2015).

  • Dieckmann-Reaction Mechanism

    The Dieckmann reaction of methyl 3-(methoxycarbonylmethylthio)-propionate, leading to methyl 4-oxotetrahydrothiophene-3-carboxylate and methyl 3-oxo-tetrahydrothiophene-2-carboxylate, offers insights into synthesis techniques and preparation methods for these compounds (Hromatka, Binder, & Eichinger, 1973).

  • Nitration and Chemistry of Products

    Exploring the nitration of methyl-3-hydroxythiophene-2-carboxylate, research has revealed insights into the production of compounds with potential applications in various chemical industries (Barker, Huddleston, Wood, & Burkitt, 2001).

Crystal Structure and Computational Studies

  • A comprehensive study on methyl-3-aminothiophene-2-carboxylate (matc), an important intermediate in organic synthesis, medicine, dyes, and pesticides, includes details on its crystal structure, interactions, and properties through experimental and computational analysis (Tao et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3-isothiocyanatothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c1-10-7(9)6-5(8-4-11)2-3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBLURUDWDTMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380528
Record name methyl 3-isothiocyanatothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81321-10-0
Record name methyl 3-isothiocyanatothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-isothiocyanatothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Thiophosgene (1.1 ml, 1.1 eq) is added dropwise to a solution cooled down to 0° C. of 3-amino-2-thiophenecarboxylate (2 g, 1 eq) and triethylamine (3.9 g, 3 eq) in tetrahydrofuran (100 ml). The mixture is stirred for 15 min at 0° C. then water (70 ml) and diethyl ether (150 ml) are added. After decantation and extractions, the organic phases are combined, washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. Purification of the residue by flash chromatography on silica gel (eluent:heptane 100% to heptane/ethyl acetate 7:3) produces the expected compound in the form of a beige powder (2.15 g, 85% yield).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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